N4S4

Tetranitrogen tetrasulfide

CAS No.: 28950-34-7

Cat. No.: VC7965138

Molecular Formula: S4N4

N4S4

Molecular Weight: 184.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28950-34-7 |

|---|---|

| Molecular Formula | S4N4 N4S4 |

| Molecular Weight | 184.3 g/mol |

| IUPAC Name | 1λ4,3,5λ4,7-tetrathia-2,4,6,8-tetrazacycloocta-1,4,5,8-tetraene |

| Standard InChI | InChI=1S/N4S4/c1-5-2-7-4-8-3-6-1 |

| Standard InChI Key | LTPQFVPQTZSJGS-UHFFFAOYSA-N |

| SMILES | N1=S=NSN=S=NS1 |

| Canonical SMILES | N1=S=NSN=S=NS1 |

Introduction

Structural Characteristics

Molecular Geometry

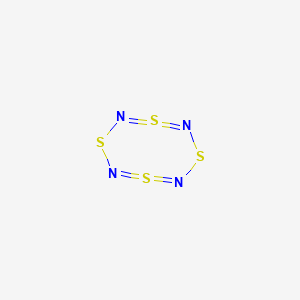

N₄S₄ adopts a non-planar "extreme cradle" structure with D₂d point group symmetry (Figure 1). Key structural features include:

-

Transannular S–S distances: 2.586 Å, shorter than the sum of van der Waals radii (3.60 Å) .

-

Bond delocalization: Nearly identical S–N bond lengths (1.62 Å), indicating π-electron delocalization across the ring .

-

Co-crystallization behavior: Forms complexes with benzene and C₆₀, suggesting host-guest interaction capabilities .

Table 1: Structural Parameters of N₄S₄

| Parameter | Value | Method | Reference |

|---|---|---|---|

| S–N bond length | 1.62 Å | X-ray diffraction | |

| Transannular S–S distance | 2.586 Å | Neutron diffraction | |

| Bond angle (N–S–N) | 105° | DFT calculations |

Electronic Structure

The compound exhibits partial double-bond character in S–N linkages, as evidenced by:

-

Ionization energy (IE) of 9.36–10.4 eV, measured via photoelectron spectroscopy .

-

Vertical electron affinity of -1.2 eV, indicating moderate electrophilicity .

-

π*-antibonding orbitals contributing to its shock sensitivity .

Synthesis and Production

Laboratory Synthesis

The primary synthesis route involves ammonolysis of disulfur dichloride:

Key process conditions:

Industrial Scalability

Industrial production faces challenges due to:

-

Necessity for inert atmospheres (Ar/N₂) to prevent oxidation.

Physicochemical Properties

Thermodynamic Stability

Despite kinetic stability in air, N₄S₄ is thermodynamically metastable:

Spectral Data

Table 2: Thermodynamic Properties

| Property | Value | Reference |

|---|---|---|

| Melting point | 187°C | |

| Sublimation temperature | 135°C | |

| Impact sensitivity (Ei) | 4 J (comparable to PETN) | |

| Friction sensitivity (F) | 0.1–1 N (like lead azide) |

Reactivity and Decomposition

Thermal Decomposition Pathways

Chemical Reactivity

-

Oxidation: Forms SO₂ and NOₓ with strong oxidizers (e.g., O₃).

-

Reduction: Yields NH₄SH and elemental sulfur via H₂ reduction .

-

Coordination chemistry: Acts as a ligand for transition metals (e.g., Pt, Pd) .

Explosive Properties and Sensitivity

Detonation Parameters

Sensitivity Mechanisms

-

Impact: 4 J sensitivity due to lattice strain at S–S contacts .

-

Friction: 0.1 N threshold, attributed to shear-induced bond cleavage .

Applications in Scientific Research

Precursor Chemistry

Materials Science

Comparative Analysis with Related Compounds

Table 3: Comparison of Sulfur Nitrides

| Compound | Structure | Stability | Key Application |

|---|---|---|---|

| N₄S₄ | Cradle (D₂d) | Kinetically stable | Explosive precursors |

| S₂N₂ | Square planar | Pyrophoric | Semiconductor doping |

| (SN)ₓ | Helical polymer | Conductive | Superconductors |

Future Research Directions

-

Stabilization strategies: Encapsulation in mesoporous silica matrices.

-

Computational modeling: AIMD studies of decomposition pathways.

-

Energy applications: Ternary composites with graphene for supercapacitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume